Tert-butyl 3-((cyano(furan-2-yl)methyl)amino)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((cyano(furan-2-yl)methyl)amino)azetidine-1-carboxylate is a complex organic compound that features a unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((cyano(furan-2-yl)methyl)amino)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of azetidine with tert-butyl chloroformate in the presence of a base to form the tert-butyl azetidine-1-carboxylate intermediate. This intermediate is then reacted with cyano(furan-2-yl)methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((cyano(furan-2-yl)methyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group or the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-((cyano(furan-2-yl)methyl)amino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of tert-butyl 3-((cyano(furan-2-yl)methyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the furan ring are key functional groups that enable binding to enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
Tert-butyl 3-((cyano(furan-2-yl)methyl)amino)azetidine-1-carboxylate is unique due to the presence of the cyano(furan-2-yl)methyl group. This functional group imparts distinct chemical properties, making it more versatile in various chemical reactions and applications compared to its similar counterparts.
Properties
Molecular Formula |
C14H19N3O3 |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
tert-butyl 3-[[cyano(furan-2-yl)methyl]amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H19N3O3/c1-14(2,3)20-13(18)17-8-10(9-17)16-11(7-15)12-5-4-6-19-12/h4-6,10-11,16H,8-9H2,1-3H3 |
InChI Key |
JDDXCDDNMFTUMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(C#N)C2=CC=CO2 |
Origin of Product |
United States |
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